molecular formula C16H17NO5 B12435251 1-tert-Butyl 4-methyl 3-formyl-1H-indole-1,4-dicarboxylate

1-tert-Butyl 4-methyl 3-formyl-1H-indole-1,4-dicarboxylate

Cat. No.: B12435251
M. Wt: 303.31 g/mol
InChI Key: PRILDXUCZSYMRB-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-methyl 3-formyl-1H-indole-1,4-dicarboxylate (C17H19NO5, theoretical molecular weight: 317.34 g/mol) is a multifunctional indole derivative featuring:

  • A tert-butyl ester at the N1 position, providing steric bulk and hydrolytic stability.
  • A methyl ester at the C4 position, contributing to solubility in organic solvents.
  • A formyl group at the C3 position, enhancing electrophilicity for downstream reactions (e.g., nucleophilic additions or condensations).

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

1-O-tert-butyl 4-O-methyl 3-formylindole-1,4-dicarboxylate

InChI

InChI=1S/C16H17NO5/c1-16(2,3)22-15(20)17-8-10(9-18)13-11(14(19)21-4)6-5-7-12(13)17/h5-9H,1-4H3

InChI Key

PRILDXUCZSYMRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C(=O)OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate typically involves multiple steps starting from commercially available indole derivatives. One common method involves the Vilsmeier formylation of an indole derivative to introduce the formyl group at the 3-position. This is followed by esterification reactions to introduce the tert-butyl ester groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-tert-Butyl 4-methyl 3-formyl 1H-indole-1,4-dicarboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its formyl and ester groups. These interactions can modulate biological pathways, leading to its observed biological activities .

Comparison with Similar Compounds

Indole-Based Dicarboxylates

The following table compares key indole derivatives with variations in substituent positions and functional groups:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-tert-Butyl 4-methyl 3-formyl-1H-indole-1,4-dicarboxylate tert-butyl (N1), methyl (C4), formyl (C3) C17H19NO5 317.34* Electrophilic reactivity at C3; potential for cross-coupling Inferred
1-tert-Butyl 4-methyl 1H-indole-1,4-dicarboxylate (CAS 220499-11-6) tert-butyl (N1), methyl (C4) C15H17NO4 275.30 Intermediate in drug synthesis; stability under acidic conditions
1-tert-Butyl 5-methyl 3-formyl-1H-indole-1,5-dicarboxylate (AB10855) tert-butyl (N1), methyl (C5), formyl (C3) C17H19NO5 317.34* Altered regiochemistry affects solubility and reactivity
1-tert-Butyl 4-ethyl 6-(trifluoromethyl)-1H-indole-1,4-dicarboxylate tert-butyl (N1), ethyl (C4), CF3 (C6) C17H18F3NO4 357.33 Enhanced lipophilicity; fluorinated analogs in medicinal chemistry

Notes:

  • The formyl group in the target compound distinguishes it from non-functionalized analogs (e.g., CAS 220499-11-6), enabling selective modifications at C3 .
  • Regiochemical differences (e.g., AB10855’s C5 methyl vs. the target’s C4 methyl) influence steric interactions and synthetic utility .

Piperidine and Piperazine Dicarboxylates

Compound Name Core Structure Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 124443-68-1) Piperidine C12H21NO4 268.31 Building block for peptidomimetics; improved conformational rigidity
1-tert-Butyl 4-methyl 4-cyanopiperidine-1,4-dicarboxylate (CAS 362703-34-2) Piperidine C13H20N2O4 268.31 Cyano group enhances polarity; intermediate in kinase inhibitor synthesis
1-tert-Butyl 4-methyl piperazine-1,4-dicarboxylate (CAS 219509-79-2) Piperazine C11H20N2O4 260.29 Dual esterification aids solubility; used in polymer chemistry

Key Contrasts :

  • Indole vs. Piperidine/Piperazine : Indole derivatives exhibit aromaticity and planar geometry, favoring π-π stacking in drug-receptor interactions, while saturated heterocycles (piperidine/piperazine) offer conformational flexibility .
  • Functional Group Impact : The formyl group in the target compound provides a reactive handle absent in piperidine/piperazine analogs, broadening its utility in multicomponent reactions .

Physicochemical Properties

  • Solubility : Methyl esters (e.g., C4 in the target compound) improve solubility in polar aprotic solvents (e.g., DMSO, acetone) compared to ethyl or benzyl esters .
  • Thermal Stability : Differential scanning calorimetry (DSC) of analogs (e.g., CAS 220499-11-6) shows decomposition temperatures >200°C, suggesting suitability for high-temperature reactions .

Pharmacological Potential

  • Indole Core : The indole scaffold is prevalent in serotonin receptor modulators and kinase inhibitors. The formyl group could facilitate covalent binding to biological targets .

Biological Activity

1-tert-Butyl 4-methyl 3-formyl-1H-indole-1,4-dicarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C15H17NO4
  • CAS Number : 2385610-19-3

This indole derivative features a tert-butyl group, a formyl group, and two carboxylate functionalities, which may contribute to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of indole-based compounds demonstrated activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Indole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.20 µg/mL
Compound BE. coli1.56 µg/mL
This compoundTBDTBD

Antitumor Activity

Indole derivatives are also known for their antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines .

Case Study: Antitumor Effects
In a recent study, researchers evaluated the effect of indole derivatives on human breast cancer cells (MCF-7). The results indicated that treatment with these compounds resulted in a significant decrease in cell viability and induced apoptosis through the activation of caspase pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many indole derivatives inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : These compounds can induce oxidative stress in target cells, leading to apoptosis.
  • Interaction with DNA : Some studies suggest that indole derivatives can intercalate into DNA, disrupting replication and transcription processes.

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